Ethyl-3-Mercaptopropionat

Übersicht

Beschreibung

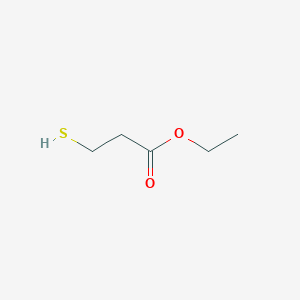

Ethyl 3-mercaptopropanoic acid, also known as ethyl 3-sulfanylpropanoate or fema 3677, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Ethyl 3-mercaptopropanoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, ethyl 3-mercaptopropanoic acid is primarily located in the cytoplasm. Ethyl 3-mercaptopropanoic acid has a meaty and skunk taste.

Wissenschaftliche Forschungsanwendungen

C5H10O2S C_5H_{10}O_2S C5H10O2S

und ein Molekulargewicht von 134,20 g/mol . Es hat eine große Bandbreite an Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Nachfolgend habe ich sechs einzigartige Anwendungen im Detail beschrieben, wobei jede in einem eigenen Abschnitt behandelt wird.Medizin: Synthese antimikrobieller und therapeutischer Wirkstoffe

EMP wird bei der Synthese von antimikrobiellen Wirkstoffen eingesetzt, da seine schwefelhaltige funktionelle Gruppe mit bakteriellen Enzymen interagieren und deren Aktivität hemmen kann. Es wird auch bei der Entwicklung therapeutischer Wirkstoffe eingesetzt, bei denen die Thiolgruppe von EMP Disulfidbrücken bilden kann, ein häufiges Strukturelement in vielen Medikamenten .

Landwirtschaft: Entwicklung von Pestiziden und Düngemitteln

In der Landwirtschaft dient EMP als Baustein für die Synthese von Pestiziden und Düngemitteln. Seine Reaktivität mit anderen organischen Verbindungen ermöglicht die Herstellung von Produkten, die Schädlinge bekämpfen und den Pflanzen wichtige Nährstoffe liefern können .

Lebensmittelindustrie: Aroma- und Duftstoffmittel

EMP wird von der Flavor and Extract Manufacturers Association (FEMA) anerkannt und als Aromastoff verwendet, da es einen herzhaften Geschmack verleihen kann. Es wird auch in der Duftstoffindustrie für seinen einzigartigen schwefeligen Geruch verwendet und trägt zur Komplexität von Aromen bei .

Umweltwissenschaften: Behandlung von Schadstoffen

Die Reaktivität der Verbindung mit Schadstoffen macht sie wertvoll in den Umweltwissenschaften. EMP kann zur Neutralisierung oder Umwandlung schädlicher Stoffe eingesetzt werden und unterstützt die Behandlung von Industrieabfällen und die Sanierung von Umweltverschmutzungen .

Materialwissenschaften: Polymer- und Harzproduktion

EMP ist entscheidend bei der Produktion von Polymeren und Harzen. Es wirkt als Vernetzungsmittel und sorgt für Stabilität und Haltbarkeit der Materialien. Diese Anwendung ist entscheidend bei der Entwicklung von Hochleistungskunststoffen und Beschichtungen .

Chemische Synthese: Zwischenprodukt für organische Reaktionen

In der chemischen Synthese ist EMP ein wichtiges Zwischenprodukt. Es wird bei der Herstellung von pharmazeutischen Zwischenprodukten, elektronischen Chemikalien und als Stabilisator für Polyvinylchlorid verwendet. Darüber hinaus dient es als Antioxidans, Katalysator und biochemisches Reagenz in verschiedenen Synthesewegen

Safety and Hazards

Ethyl 3-mercaptopropionate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system . It is recommended to avoid contact with skin, eyes, and clothing, avoid breathing vapors or spray mist, and handle it in accordance with good industrial hygiene and safety practice .

Wirkmechanismus

Target of Action

Ethyl 3-mercaptopropionate, also known as 3-Mercaptopropanoic Acid Ethyl Ester, is a chemical compound with the molecular formula C5H10O2S . It primarily targets hydrophobic protein fractions in the rat cerebral cortex . These proteins play a crucial role in various biochemical processes, including signal transduction and cellular communication.

Mode of Action

The compound interacts with its targets by inhibiting the binding of L-glutamate and L-aspartate to the hydrophobic protein fraction . This interaction results in a significant decrease in the binding of these neurotransmitters, thereby altering the normal functioning of the targeted proteins .

Biochemical Pathways

The inhibition of L-glutamate and L-aspartate binding affects the glutamatergic and aspartatergic pathways These pathways are critical for neurotransmission in the central nervous system

Pharmacokinetics

Its physical properties such as boiling point (75-76 °c/10 mmhg) and density (1059 g/mL at 20 °C) suggest that it may have good bioavailability .

Result of Action

Its ability to inhibit the binding of l-glutamate and l-aspartate to hydrophobic proteins suggests that it may have significant effects on neurotransmission and other neurological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-mercaptopropionate. For instance, the compound should be stored in a cool, well-ventilated area away from heat and open flames to maintain its stability . Furthermore, the compound’s action may be influenced by the physiological environment, such as the pH and temperature of the body.

Eigenschaften

IUPAC Name |

ethyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWLNNCQIHKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063922 | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS], clear liquid | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.00 to 76.00 °C. @ 10.00 mm Hg | |

| Record name | Ethyl 3-mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

density: 1.054 | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5466-06-8 | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 3-MERCAPTOPROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GQZ8P70D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

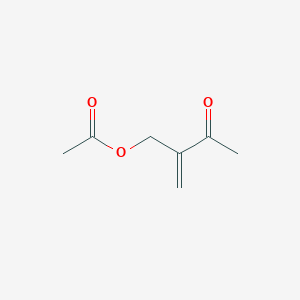

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

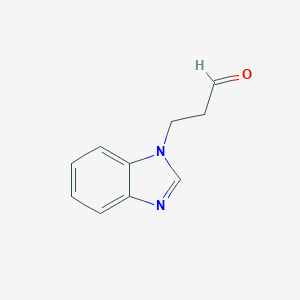

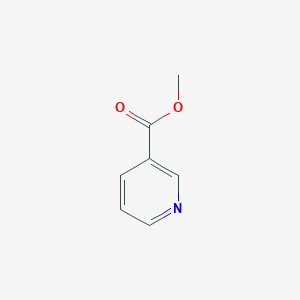

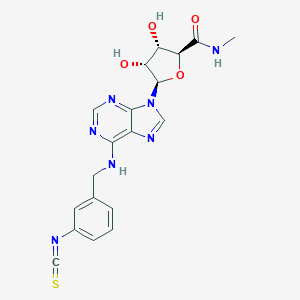

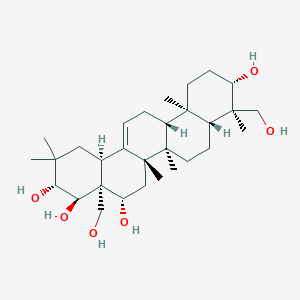

Feasible Synthetic Routes

Q1: What is Ethyl 3-Mercaptopropionate known for?

A: Ethyl 3-Mercaptopropionate is a volatile thiol compound prized for its potent aroma. It is found in various foods, including Munster and Camembert cheese [, ], Concord grapes [], and aged Champagne []. Its aroma is described as pleasant, fruity, and reminiscent of grapes, rhubarb, and even possessing empyreumatic nuances [, ].

Q2: How does the structure of Ethyl 3-Mercaptopropionate relate to its reactivity in polymerization reactions?

A: The structure of Ethyl 3-Mercaptopropionate, containing a thiol (-SH) group, makes it highly reactive in thiol-ene photopolymerizations. Research has shown that its reaction rate is influenced by the type of alkene present []. For example, terminal alkenes react rapidly and completely with Ethyl 3-Mercaptopropionate, while internal trans enes show reduced reactivity and conversion due to steric strain [].

Q3: Are there any applications of Ethyl 3-Mercaptopropionate in organic synthesis?

A: Yes, Ethyl 3-Mercaptopropionate can act as a nucleophile in nucleophilic aromatic substitutions of aryl halides, particularly under microwave heating conditions []. This reaction allows for the introduction of a thioether functional group to aromatic compounds.

Q4: Can Ethyl 3-Mercaptopropionate be used in the synthesis of peptides?

A: Indeed, Ethyl 3-Mercaptopropionate plays a crucial role in solid-phase peptide synthesis. It can be used to generate Fmoc (glyco)peptide thioesters, which are valuable building blocks for creating larger peptide chains [].

Q5: How does Ethyl 3-Mercaptopropionate interact with metalloenzymes?

A: Studies on metallo-β-lactamases (MBLs), specifically IMP-1 and IMP-6, revealed that Ethyl 3-Mercaptopropionate can inhibit their activity []. Interestingly, the inhibition mechanism differs between the two enzymes. It acts as a competitive inhibitor for IMP-1 but a noncompetitive inhibitor for IMP-6, highlighting the importance of specific amino acid residues in the enzyme's active site [].

Q6: Can Ethyl 3-Mercaptopropionate be utilized in biocatalytic reactions?

A: Research has shown that Ethyl 3-Mercaptopropionate can act as a methyl trap in the biocatalytic demethylation of guaiacol derivatives []. This anaerobic demethylation process, mediated by cobalamin-dependent methyltransferases, offers a promising alternative to oxygen-dependent methods, especially for sensitive substrates like catechol derivatives [].

Q7: Has Ethyl 3-Mercaptopropionate been identified in alcoholic beverages?

A: Yes, Ethyl 3-Mercaptopropionate has been detected in both aged Champagne wines [] and Concord grapes []. Its presence is thought to contribute to the characteristic aroma profiles of these beverages.

Q8: Are there any analytical techniques used to quantify Ethyl 3-Mercaptopropionate in food products?

A: Researchers employ techniques like gas chromatography coupled with pulse flame photometry, mass spectrometry, and olfactometry to identify and quantify Ethyl 3-Mercaptopropionate in cheese []. In sparkling wines, headspace solid-phase microextraction coupled to gas-chromatography-mass spectrometry (HS-SPME-GC/MS) is used to quantify this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)